Cas no 1214384-05-0 (3-Chloro-4-fluorobenzylamine hydrochloride)

3-Chloro-4-fluorobenzylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-fluorobenzylamine hydrochloride
- AS02952
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- Inchi: 1S/C7H7ClFN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H
- InChI Key: ATFPNMNJQMWTPS-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CN)F.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 110
- Topological Polar Surface Area: 26
3-Chloro-4-fluorobenzylamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A012000151-1g |
3-Chloro-4-fluorobenzylamine hydrochloride |
1214384-05-0 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Alichem | A012000151-250mg |
3-Chloro-4-fluorobenzylamine hydrochloride |
1214384-05-0 | 97% | 250mg |
$475.20 | 2023-09-04 | |
Alichem | A012000151-500mg |
3-Chloro-4-fluorobenzylamine hydrochloride |
1214384-05-0 | 97% | 500mg |
$823.15 | 2023-09-04 |
3-Chloro-4-fluorobenzylamine hydrochloride Related Literature
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1. Back matter
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 3-Chloro-4-fluorobenzylamine hydrochloride
Professional Introduction to 3-Chloro-4-fluorobenzylamine hydrochloride (CAS No: 1214384-05-0)
3-Chloro-4-fluorobenzylamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1214384-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its chloro and fluoro substituents on a benzylamine backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in both laboratory settings and industrial applications.
The structural motif of 3-chloro-4-fluorobenzylamine hydrochloride positions it as a versatile building block for the development of novel therapeutic agents. The presence of both chloro and fluoro groups introduces regions of electrophilic and nucleophilic reactivity, respectively, which can be strategically exploited in synthetic chemistry. These substituents not only influence the electronic properties of the aromatic ring but also modulate interactions with biological targets, such as enzymes and receptors. Such features are particularly relevant in the design of small-molecule drugs targeting neurological disorders, infectious diseases, and cancer.
Recent advancements in medicinal chemistry have highlighted the potential of 3-chloro-4-fluorobenzylamine hydrochloride in the development of kinase inhibitors. Kinases are a large family of enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The benzylamine core is a common scaffold in kinase inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. The chloro and fluoro substituents further enhance binding affinity by participating in halogen bonding or π-stacking interactions, which are increasingly recognized as important pharmacophoric elements.
In particular, studies have demonstrated that derivatives of 3-chloro-4-fluorobenzylamine hydrochloride can serve as lead compounds for tyrosine kinase inhibitors. These inhibitors are critical in cancer therapy, where they block aberrant signaling pathways that drive tumor growth. For instance, modifications to the benzylamine moiety have been shown to improve selectivity against specific kinases while minimizing off-target effects. The ability to fine-tune the structure through strategic substitution allows for the optimization of pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.
The fluorine atom in 3-chloro-4-fluorobenzylamine hydrochloride is particularly noteworthy due to its significant impact on drug-like properties. Fluoro substitution is a well-established strategy in drug design, often employed to enhance metabolic stability, improve lipophilicity, and increase binding affinity. In this context, the fluoro group can participate in weak interactions with biological targets, contributing to sustained receptor occupancy and prolonged therapeutic effects. Additionally, fluorine atoms can influence drug transport across biological membranes, making them valuable for designing prodrugs or enhancing oral bioavailability.
Research has also explored the application of 3-chloro-4-fluorobenzylamine hydrochloride in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The structural features of this compound allow for interactions with bacterial enzymes or cell wall components, potentially leading to potent antibacterial activity. Furthermore, its stability under various conditions makes it suitable for formulation into antibiotics or antiseptics designed for clinical use.
The synthesis of 3-chloro-4-fluorobenzylamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include halogenation strategies to introduce the chloro and fluoro substituents at the desired positions on the benzene ring. Subsequent functional group transformations yield the benzylamine derivative, which is then converted into its hydrochloride salt for improved handling and storage. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and commercial applications.
The safety profile of 3-chloro-4-fluorobenzylamine hydrochloride is another critical consideration in its utilization within pharmaceutical research. While not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure worker safety. This includes using personal protective equipment (PPE) such as gloves and lab coats, working in well-ventilated areas or fume hoods, and adhering to good laboratory practices (GLP). Comprehensive toxicological studies are essential to assess potential risks associated with exposure to this compound during synthesis or formulation.
In conclusion,3-chloro-4-fluorobenzylamine hydrochloride (CAS No: 1214384-05-0) represents a promising intermediate with broad applications in drug discovery and development. Its unique structural features enable its use as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic compounds targeting various diseases. Ongoing research continues to uncover new synthetic routes and pharmacological applications for this compound, reinforcing its significance in modern medicinal chemistry.
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